CB2 receptor antagonist 1

Description

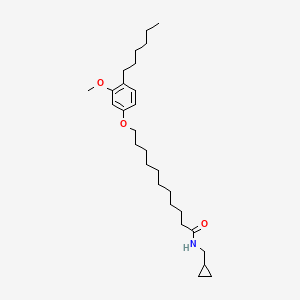

Structure

2D Structure

Properties

Molecular Formula |

C28H47NO3 |

|---|---|

Molecular Weight |

445.7 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-11-(4-hexyl-3-methoxyphenoxy)undecanamide |

InChI |

InChI=1S/C28H47NO3/c1-3-4-5-12-15-25-19-20-26(22-27(25)31-2)32-21-14-11-9-7-6-8-10-13-16-28(30)29-23-24-17-18-24/h19-20,22,24H,3-18,21,23H2,1-2H3,(H,29,30) |

InChI Key |

RYKOIAODKINGEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C=C(C=C1)OCCCCCCCCCCC(=O)NCC2CC2)OC |

Origin of Product |

United States |

Molecular and Pharmacological Characterization of Cb2 Receptor Antagonist 1

In Vitro Receptor Binding Affinity and Selectivity Profile of CB2 Receptor Antagonist 1

The initial characterization of a receptor antagonist involves determining its binding affinity for the target receptor and its selectivity over other related receptors. These parameters are fundamental to understanding its pharmacological utility and potential for off-target effects.

This compound has been extensively characterized in competitive binding assays, which measure the ability of a compound to displace a radiolabeled ligand from its receptor. In studies using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor, this compound demonstrates a high affinity for this receptor. nih.govnih.govbiocrick.comresearchgate.net The equilibrium dissociation constant (Ki) for this compound at the CB2 receptor has been consistently reported to be approximately 31.2 nM in assays using [³H]-CP55,940 as the radioligand. nih.govbiocrick.comapexbt.comtocris.com

These studies confirm that this compound binds to the same site as the potent cannabinoid agonist CP55,940. nih.gov The interaction is competitive, meaning the antagonist reversibly binds to the receptor and can be displaced by higher concentrations of an agonist, resulting in a parallel rightward shift of the agonist's concentration-response curve without a reduction in the maximal response. nih.gov This competitive behavior is a hallmark of a classical receptor antagonist.

| Preparation | Radioligand | Ki Value (nM) | Reference |

|---|---|---|---|

| Membranes from hCB2-CHO Cells | [³H]-CP55,940 | 31.2 | nih.govnih.govbiocrick.comapexbt.com |

| Mouse Spleen Membranes | [³H]-CP55,940 | 11.2 | nih.gov |

A critical aspect of the pharmacological profile of this compound is its selectivity for the CB2 receptor over the closely related cannabinoid receptor 1 (CB1), which is primarily responsible for the psychoactive effects of cannabinoids. researchgate.net Binding assays performed with membranes from CHO cells expressing the human CB1 receptor show that this compound has a significantly lower affinity for CB1, with a reported Ki value of approximately 5 µM (5000 nM). biocrick.comapexbt.com

This disparity in binding affinity results in a high selectivity ratio. The CB1/CB2 affinity ratio (Ki CB1 / Ki CB2) for this compound is approximately 165, indicating a 165-fold greater selectivity for the CB2 receptor. nih.govnih.govbiocrick.comtocris.com This high degree of selectivity is crucial for its use as an experimental tool to probe the function of the CB2 receptor without directly engaging CB1-mediated pathways. While highly selective, broader ligand profiling has identified potential off-target activity at very high concentrations for other receptors, including the Adenosine (B11128) A3 receptor, serotonin (B10506) 5-HT2A/B receptors, and the Kappa-opioid receptor, among others. researchgate.net

| Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2 Ratio) | Reference |

|---|---|---|---|

| Cannabinoid Receptor 2 (CB2) | 31.2 nM | ~165-fold | nih.govbiocrick.comapexbt.com |

| Cannabinoid Receptor 1 (CB1) | ~5000 nM | biocrick.comapexbt.com |

Functional Antagonism of this compound in Cellular and Biochemical Assays

Beyond binding, the functional activity of this compound has been confirmed in various cellular and biochemical assays that measure the consequences of receptor engagement. These assays demonstrate its ability to block agonist-induced signaling and, in some cases, to modulate the basal activity of the receptor, a characteristic known as inverse agonism.

The CB2 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR), and its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). frontiersin.orgselleckchem.comdntb.gov.ua this compound not only blocks the ability of agonists like CP55,940 to inhibit forskolin-stimulated cAMP production but also exhibits inverse agonist properties. nih.govnih.govresearchgate.net

In CB2-transfected cells, this compound, when administered alone, enhances forskolin-stimulated cAMP production. nih.govnih.govbiocrick.com This indicates that it can suppress the constitutive, or basal, activity of the CB2 receptor, leading to an increase in cAMP levels above baseline. One study reported a 5.2-fold enhancement of cAMP production at a 1 µM concentration. nih.govnih.gov In contrast, in cells expressing the CB1 receptor, the compound acts as a weak partial agonist, causing a slight inhibition of cAMP production at micromolar concentrations. nih.gov This further highlights its differential functional activity at the two cannabinoid receptors.

| Cell Type | Observed Effect | Potency (EC₅₀) | Reference |

|---|---|---|---|

| hCB2-CHO Cells | Antagonism of agonist-induced cAMP inhibition | - | nih.govnih.govbiocrick.com |

| hCB2-CHO Cells | Inverse Agonism (enhancement of forskolin-stimulated cAMP) | 230.4 nM | biocrick.comapexbt.com |

| hCB1-CHO Cells | Weak Partial Agonism (inhibition of forskolin-stimulated cAMP) | - | nih.govnih.gov |

Upon sustained agonist stimulation, most GPCRs, including the CB2 receptor, are phosphorylated by G protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin proteins, which desensitize G protein signaling and promote receptor internalization from the cell surface. nih.gov

Studies have shown that this compound effectively blocks these processes. While agonists such as CP55,940 and cannabichromene (B1668259) (CBC) induce robust internalization of CB2 receptors, pre-treatment of cells with this compound prevents this agonist-mediated receptor loss from the cell surface. researchgate.netresearchgate.netnih.gov When applied alone, this compound does not significantly alter the basal level of surface CB2 receptors, which is consistent with its function as an antagonist or inverse agonist rather than a direct agonist. researchgate.net This demonstrates its ability to stabilize the receptor in an inactive state that is not a substrate for GRK phosphorylation and subsequent β-arrestin-mediated internalization.

In addition to regulating adenylyl cyclase, CB2 receptor signaling can modulate other intracellular pathways, including the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival. nih.gov

The antagonist properties of this compound extend to this signaling branch. In murine microglial cells, the CB2 agonist JWH-015 was shown to decrease ERK-1/2 phosphorylation levels, an effect that was completely abolished by co-treatment with this compound. nih.gov This confirms that the compound can block agonist-driven modulation of the MAPK-ERK pathway. Furthermore, studies in mouse brain cortex have shown that administration of this compound alone can increase the phosphorylation of MEK1/2, an upstream kinase that activates ERK. explorationpub.com This finding suggests that, through its inverse agonist activity, this compound can modulate the basal tone of the MAPK signaling cascade. explorationpub.com

Calcium Mobilization and Other Downstream Signaling

The activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase through its coupling with Gαi/o proteins, resulting in decreased cyclic AMP (cAMP) levels. mdpi.com However, the signaling cascade initiated by CB2 receptor modulation is complex and can involve other significant downstream pathways, including the mobilization of intracellular calcium ([Ca²⁺]i). mdpi.comnih.gov

CB2 receptor antagonists, like this compound, function by blocking the actions of endogenous or exogenous agonists, thereby preventing the initiation of these signaling cascades. patsnap.com In some instances, these antagonists can also exhibit inverse agonist properties, actively reducing the basal signaling activity of the receptor. nih.gov

The modulation of intracellular calcium by the CB2 receptor is a key signaling event. Agonist binding can trigger the activation of phospholipase C (PLC) via Gαi/o proteins, which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). mdpi.commdpi.com IP₃ then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. nih.gov This transient increase in intracellular calcium can influence a variety of cellular functions, including gene expression, proliferation, and apoptosis. nih.gov

Research has demonstrated that certain cannabinoids can elicit a robust influx of calcium in immune cells. nih.gov For instance, studies have shown that some tricyclic cannabinoids can elevate [Ca²⁺]i independently of CB1 and CB2 receptors, though this effect can be attenuated by CB2 receptor antagonists. nih.gov This suggests a complex interplay of receptor-dependent and independent mechanisms in calcium signaling that can be influenced by CB2 antagonists.

Furthermore, the downstream signaling of the CB2 receptor extends beyond calcium mobilization. It includes the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov The activation of ERK1/2 can be mediated by both G protein-dependent and β-arrestin-dependent pathways. mdpi.comnih.gov CB2 receptor antagonists can prevent the agonist-induced phosphorylation of ERK1/2, thereby inhibiting downstream cellular responses. mdpi.com

The following table summarizes the impact of a hypothetical this compound on key downstream signaling pathways in the presence of an agonist.

| Signaling Pathway | Effect of Agonist Alone | Effect of Agonist + this compound |

| cAMP Production | Decrease | No Change (Blocked) |

| Intracellular Ca²⁺ | Increase | No Change (Blocked) |

| ERK1/2 Phosphorylation | Increase | No Change (Blocked) |

| β-arrestin Recruitment | Increase | No Change (Blocked) |

Allosteric Modulation and Ligand Bias at the CB2 Receptor

The pharmacological landscape of the CB2 receptor is further nuanced by the phenomena of allosteric modulation and ligand bias. nih.govnih.gov These concepts offer opportunities for more targeted and refined therapeutic interventions.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where endogenous ligands and traditional agonists/antagonists bind. nih.govtandfonline.com These modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of an orthosteric ligand, or negative allosteric modulators (NAMs), which reduce the effect of an orthosteric ligand. nih.govtandfonline.com Some compounds can also exhibit allosteric agonism, directly activating the receptor from the allosteric site.

The development of allosteric modulators for the CB2 receptor is an active area of research. researchgate.netnih.gov For example, the natural compound cannabidiol (B1668261) (CBD) has been shown to act as a negative allosteric modulator of the CB2 receptor. acs.orgfrontiersin.org A hypothetical "this compound" could potentially function as a NAM, diminishing the binding affinity and/or efficacy of activating ligands. Allosteric modulators offer several potential advantages, including higher receptor subtype selectivity and a ceiling effect that can improve safety profiles. nih.gov

Ligand Bias: Ligand bias, also known as functional selectivity or biased agonism, describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. nih.govnih.govnih.gov An agonist might, for instance, strongly activate the G protein-dependent pathway leading to cAMP inhibition while only weakly recruiting β-arrestin. nih.gov

This phenomenon has significant implications for drug design, as it allows for the development of ligands that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects. nih.govmq.edu.au For the CB2 receptor, different agonists have been shown to exhibit biased signaling profiles. For example, the synthetic agonist CP55,940 induces robust internalization of the CB2 receptor, a β-arrestin-mediated process, whereas another agonist, WIN55,212-2, does not, despite both activating ERK. nih.gov

A CB2 receptor antagonist could also exhibit bias, for instance by preferentially blocking one signaling pathway over another. The table below illustrates a hypothetical biased signaling profile for different CB2 receptor ligands.

| Ligand | G Protein Pathway (cAMP Inhibition) | β-arrestin Pathway (Receptor Internalization) | Bias |

| Endogenous Agonist (e.g., 2-AG) | +++ | ++ | Balanced |

| Synthetic Agonist A | ++++ | + | G Protein Biased |

| Synthetic Agonist B | ++ | ++++ | β-arrestin Biased |

| This compound (in presence of agonist) | Blocks | No Effect | Biased Antagonism |

This table illustrates how "this compound" could act as a biased antagonist, selectively inhibiting the G protein-mediated signaling while having little to no effect on the β-arrestin pathway when an agonist is present. Such a profile could be therapeutically advantageous in situations where only a specific signaling arm of the CB2 receptor needs to be modulated.

Mechanism of Action of Cb2 Receptor Antagonist 1 at the Cellular and Systems Level

Ligand-Receptor Interaction Dynamics and Binding Modes (e.g., orthosteric, inverse agonism)

The interaction of antagonists with the Cannabinoid Receptor 2 (CB2) is a complex process governed by specific binding modes and pharmacological properties. CB2 receptor antagonists primarily function through competitive inhibition by binding to the receptor's orthosteric site—the same location where endogenous cannabinoids and agonist drugs bind. patsnap.com This occupation of the binding site physically prevents the receptor's activation. patsnap.com Structural and modeling studies have identified this binding region to be within the transmembrane helices (TMH) 2, 3, 6, and 7 of the receptor. acs.org

Beyond simple blockade, many compounds classified as CB2 antagonists exhibit inverse agonism. patsnap.comnih.gov The CB2 receptor, like many G protein-coupled receptors (GPCRs), displays a degree of constitutive, or basal, activity even in the absence of a stimulating ligand. mdpi.com While a neutral antagonist simply blocks agonists from binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation. patsnap.com This action actively reduces the receptor's basal signaling, leading to an effect opposite to that of an agonist. patsnap.comnih.gov

Several well-characterized experimental compounds demonstrate these properties. For example, AM630 is recognized as a selective CB2 ligand that behaves as an inverse agonist. nih.gov Similarly, the compound SMM-189 is a CB2 inverse agonist, and even the phytocannabinoid Cannabidiol (B1668261) (CBD) has been reported to display inverse agonism at the CB2 receptor. nih.govcannakeys.com This property of inverse agonism provides an alternative mechanism for regulating CB2 receptor function beyond mere blockade of agonist activity. mdpi.com In contrast, some ligands, such as SR144528, are considered potent and selective antagonists without the explicit emphasis on inverse agonism in all contexts, focusing on their ability to block agonist-induced effects. cannakeys.comnih.gov

| Compound | Binding Mode | Pharmacological Action | Reference |

|---|---|---|---|

| General Antagonists | Orthosteric, Competitive | Blocks agonist binding | patsnap.com |

| AM630 | Orthosteric | Inverse Agonist | nih.gov |

| SR144528 | Orthosteric | Antagonist | cannakeys.comnih.gov |

| SMM-189 | Orthosteric | Inverse Agonist | nih.govcannakeys.com |

| Cannabidiol (CBD) | Allosteric and Orthosteric | Negative Allosteric Modulator, Inverse Agonist | cannakeys.comnih.govfrontiersin.org |

Modulation of Intracellular Signal Transduction Cascades

The CB2 receptor is a canonical GPCR that primarily couples to inhibitory G proteins of the Gαi/o family. nih.govwikipedia.org Activation of the receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov CB2 receptor antagonists interfere with this process by preventing agonist-induced G protein activation. patsnap.com

Inverse agonists, such as AM630, go a step further by reducing the basal level of G protein coupling. nih.gov This is demonstrated by their ability to inhibit basal GTPγS binding to cell membranes expressing CB2 receptors. nih.gov The binding of GTPγS is a measure of G protein activation, and its inhibition by an inverse agonist confirms a reduction in the receptor's constitutive activity. nih.gov In some cellular systems, the CB2 receptor can also couple to stimulatory Gαs proteins, leading to an increase in cAMP. wikipedia.org In such contexts, an antagonist or inverse agonist would also modulate this signaling pathway. wikipedia.org Furthermore, CB2 activation can trigger other G protein-mediated pathways, including the mitogen-activated protein kinase (MAPK) cascade, which antagonists would also block. nih.gov

The CB2 receptor engages in significant cross-talk with other receptor systems, and antagonists play a crucial role in dissecting these interactions.

CB1 Receptor: Evidence points to a bidirectional cross-antagonism between CB1 and CB2 receptors, potentially mediated by the formation of CB1-CB2 heteromers. ulisboa.pt In preclinical neurogenesis models, the CB2 antagonist AM630 could block effects mediated by a CB1 agonist, and a CB1 antagonist could likewise block the effects of a CB2 agonist. ulisboa.pt This suggests a functional interplay where antagonizing one receptor can modulate the function of the other within a receptor complex. ulisboa.pt

TRPV1: While endocannabinoids like anandamide (B1667382) can activate both cannabinoid receptors and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, some compounds developed as cannabinoid receptor antagonists have shown direct, off-target effects on related channels. nih.govfrontiersin.org For instance, the CB2 antagonist AM630 was found to have agonist activity at the TRPA1 channel, a related sensory nerve channel, which is distinct from classical receptor cross-talk. frontiersin.org

5-HT1A Receptor: The CB2 receptor can form heteromeric complexes with the serotonin (B10506) 1A (5-HT1A) receptor. nih.govnih.gov The presence of these CB2–5-HT1A heteromers creates a new functional unit where ligands for one receptor can influence the signaling of the other. nih.govresearchgate.net While the precise actions of classical antagonists on this complex are still being elucidated, modulators like CBD have been shown to affect the interaction and signaling within this heteromer. nih.govnih.gov

M4 Receptor: A significant functional interaction has been identified between the CB2 receptor and the muscarinic acetylcholine (B1216132) M4 receptor. mdpi.comnih.gov In preclinical models relevant to schizophrenia, the antipsychotic-like effects of M4 receptor agonists were found to be dependent on intact CB2 receptor signaling. nih.govnorthwestern.eduvumc.org Specifically, the M4-mediated inhibition of dopamine (B1211576) release was prevented by the CB2 receptor antagonist AM630, indicating that M4 receptor activation likely triggers the release of endocannabinoids that act on CB2 receptors to modulate neuronal activity. mdpi.comfrontiersin.org

| Interacting Receptor | Nature of Interaction | Effect of CB2 Antagonist (e.g., AM630) | Reference |

|---|---|---|---|

| CB1 | Heteromerization, Functional Cross-Talk | Can block CB1 agonist-mediated effects on neurogenesis. | ulisboa.pt |

| TRPV1 / TRPA1 | Ligand Off-Target Effects | AM630 shows agonist activity at TRPA1 channels. | frontiersin.org |

| 5-HT1A | Heteromerization | Modulates a complex where signaling of both receptors is integrated. | nih.govnih.gov |

| M4 | Functional Cross-Talk (Endocannabinoid-dependent) | Prevents M4 agonist-induced inhibition of dopamine release and antipsychotic-like effects. | mdpi.comnih.govnorthwestern.edu |

Impact on Cellular Phenotypes in Preclinical Models (e.g., immune cell function, neuronal activity)

The antagonism of CB2 receptors leads to significant changes in cellular behavior, particularly in immune and neural cells, where the receptor is most prominently expressed. nih.gov

In the immune system, the CB2 receptor is a key regulator of cell function and inflammation. patsnap.comnih.govrxleaf.com Antagonists can modulate these immune responses. patsnap.com For example, the CB2-selective antagonist SR144528 has been shown to reverse the stimulating effects of cannabinoid agonists on human B-cell activation. nih.govcambridge.org It also blocks the suppression of T-cell responses and antigen processing by macrophages caused by agonists. cambridge.org By blocking CB2 receptors, antagonists can potentially reduce inflammation and overactivity of the immune system. patsnap.com In a preclinical model of colitis, the CB2 inverse agonist SMM-189 was shown to suppress the disease by modulating the immune response. cannakeys.com

In the central nervous system, CB2 receptors are expressed on glial cells (microglia and astrocytes) and subpopulations of neurons. nih.govoup.com Their expression, particularly on microglia, increases significantly during inflammation or injury. oup.comnih.gov CB2 antagonism can influence both neuronal and glial cell phenotypes. Studies have shown that CB2 antagonism is associated with a reduction in the proliferation of new neurons. nih.gov In models of traumatic brain injury, CB2 antagonists were found to inhibit the neuroprotective effects of the anti-inflammatory drug minocycline (B592863), suggesting that CB2 receptor activation is a key part of the mechanism that suppresses microglial activation and subsequent neural damage. oup.com Conversely, in a model of status epilepticus, the CB2 inverse agonist SMM-189 demonstrated anti-inflammatory and neuroprotective effects, suggesting that reducing the basal activity of CB2 receptors on activated microglia can be beneficial in certain neuroinflammatory contexts. nih.gov

Preclinical Therapeutic Potential of Cb2 Receptor Antagonist 1 in Disease Models

Role in Inflammatory and Neuropathic Pain Models

The involvement of the CB2 receptor in pain modulation is well-established, particularly in inflammatory and neuropathic pain conditions where its expression is often increased. nih.gov The application of CB2 receptor antagonists in these models has been crucial for elucidating the receptor's specific contributions to nociception.

Modulation of Antinociceptive Responses

In preclinical studies, the primary role of CB2 receptor antagonists has been to confirm the mechanism of action of CB2 receptor agonists. The antinociceptive effects produced by selective CB2 agonists are consistently blocked or reversed by the co-administration of a CB2 antagonist. For instance, the pain-relieving effects of the CB2 agonist AM1241 in models of thermal pain were effectively prevented by the CB2 receptor antagonist AM630. nih.gov Similarly, in a carrageenan-induced inflammatory pain model, the selective CB2 antagonist SR144528 was shown to antagonize the anti-hypersensitivity effects of a cannabinoid agonist. researchgate.net

These findings collectively demonstrate that the CB2 receptor is a key mediator of cannabinoid-induced analgesia. By blocking this receptor, antagonists effectively negate the pain-relief signals initiated by CB2 activation, confirming that the therapeutic effects of many cannabinoid compounds are indeed funneled through this specific pathway. While antagonists themselves are not typically used to produce analgesia, their ability to modulate these responses is critical for understanding the endocannabinoid system's role in pain. frontiersin.org

Impact on Inflammatory Mediators and Immune Cell Migration

The CB2 receptor plays a significant role in modulating immune responses, including immune cell migration and the release of inflammatory mediators. nih.govmdpi.com The effect of CB2 antagonists in this context can be complex, as the receptor's role may vary depending on the specific inflammatory condition.

In some models, CB2 receptor activation is anti-inflammatory; for example, it can inhibit the release of pro-inflammatory factors from microglia. nih.govnih.gov In these scenarios, an antagonist would be expected to block these beneficial effects. However, some studies have reported that CB2 receptor antagonists can exert direct anti-inflammatory effects. In a mouse model of dermatitis, the CB2 antagonist SR144528 reduced the infiltration of eosinophils. mdpi.com Furthermore, the CB2 inverse agonists/antagonists JTE-907 and SR144528 were found to prevent carrageenan-induced paw edema in mice, indicating a clear anti-inflammatory action. mdpi.com This suggests that in certain inflammatory contexts, endocannabinoid signaling through the CB2 receptor may contribute to the inflammatory process, and blocking it can be beneficial.

The role of CB2 receptors in immune cell migration is multifaceted, and it remains an area of active investigation whether promoting or inhibiting their function is more appropriate for reducing inflammation in different diseases. nih.gov

Table 1: Effects of CB2 Receptor Antagonists in Preclinical Pain and Inflammation Models An interactive data table summarizing the key findings.

| Compound | Model | Effect | Finding |

| AM630 | Thermal Pain | Blocks agonist-induced antinociception | Prevented the pain-relieving effects of the CB2 agonist AM1241, confirming the CB2 pathway's role. nih.gov |

| SR144528 | Carrageenan-Induced Inflammation | Blocks agonist-induced anti-hypersensitivity | Reversed the therapeutic effects of a cannabinoid agonist on inflammatory pain. researchgate.net |

| SR144528 | Oxazolone-Induced Dermatitis | Anti-inflammatory | Reduced the number of infiltrating eosinophils, suggesting a direct anti-inflammatory effect in this context. mdpi.com |

| SR144528, JTE-907 | Carrageenan-Induced Paw Edema | Anti-inflammatory | Prevented swelling, indicating that blocking the CB2 receptor can reduce acute inflammation. mdpi.com |

Modulation of Neuroinflammation and Neurodegenerative Processes in Preclinical Models

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases and central nervous system (CNS) injuries. nih.gov The CB2 receptor is upregulated in activated glial cells, positioning it as a critical modulator of these processes. benthamdirect.com

Effects on Microglial Activation and Astrogliosis

Microglia, the resident immune cells of the CNS, express CB2 receptors, and their activation state can be modulated by cannabinoid signaling. nih.gov Activation of CB2 receptors on microglia generally promotes a shift from a pro-inflammatory to an anti-inflammatory and neuroprotective state. nih.gov

Studies using CB2 receptor antagonists have been instrumental in confirming this role. In a model of traumatic brain injury (TBI), the neuroprotective effects of the anti-inflammatory drug minocycline (B592863), which included suppressing microglial activation, were prevented by the CB2 antagonist AM630. nih.govoup.com This indicates that the beneficial effects of minocycline are at least partially dependent on an intact CB2 signaling pathway. In vitro studies have also shown that CB2 receptor activation can diminish pro-inflammatory responses in microglia while increasing the expression of anti-inflammatory molecules; this effect can be blocked by a CB2 antagonist. nih.gov

However, some research points to a more complex role. A CB2 receptor inverse agonist, SMM-189, was found to be neuroprotective in a TBI model by modulating microglial activation and reducing pro-inflammatory markers. frontiersin.org This suggests that depending on the specific compound and pathological context, inhibiting CB2 receptor activity could be a viable strategy to control detrimental neuroinflammation.

Neuroprotective Effects in Models of Alzheimer's Disease, Parkinson's Disease, and Cerebral Malaria

The impact of CB2 receptor antagonism varies significantly across different models of neurodegenerative and neuroinflammatory disease.

Alzheimer's Disease (AD): In post-mortem AD brains and corresponding animal models, CB2 receptor levels are elevated in microglia surrounding amyloid plaques. frontiersin.org Preclinical studies have consistently shown that activating CB2 receptors with agonists reduces inflammation, facilitates the clearance of amyloid-beta (Aβ), and improves cognitive function. frontiersin.org Therefore, the use of a CB2 antagonist in this context would likely block these neuroprotective mechanisms and could potentially worsen AD pathology.

Parkinson's Disease (PD): Similar to AD, the activation of CB2 receptors is considered a promising neuroprotective strategy in PD models. michaeljfox.orgfrontiersin.org The neuroprotective effects of the CB2 agonist β-caryophyllene in a rotenone-induced model of PD were significantly diminished by the CB2 antagonist AM630. frontiersin.org This demonstrates that antagonism of the CB2 receptor negates the protective effects observed with agonists in preclinical PD models.

Cerebral Malaria (CM): In stark contrast to AD and PD models, studies on experimental cerebral malaria (ECM) have revealed a protective role for CB2 receptor antagonists. Mice genetically lacking the CB2 receptor and wild-type mice treated with the CB2 antagonist SR144528 both exhibited significantly enhanced survival rates, reduced parasite load in the brain, and diminished blood-brain barrier disruption following infection. nih.govnih.gov Subsequent studies confirmed that pharmacological blockade of the CB2 receptor with SR144528 resulted in partial recovery and a 20% increase in survival, though animals eventually succumbed to other complications. researchgate.net These findings suggest that in ECM, CB2 receptor signaling contributes to the harmful neuroinflammatory cascade, and its blockade represents a potential therapeutic strategy. nih.govnih.gov

Impact on Traumatic Brain Injury and Other CNS Insults

In models of acute CNS injury, such as TBI, the endocannabinoid system is activated as part of the brain's endogenous protective response. The role of CB2 receptor antagonists in this setting appears largely detrimental. As mentioned previously, the CB2 antagonist AM630 prevented the neuroprotective actions of minocycline following TBI in mice. nih.govoup.com More strikingly, when the CB2 antagonist was administered alone, it exacerbated the diffuse axonal damage caused by the injury. oup.comoup.com This aligns with findings that CB2 receptor activation reduces post-traumatic inflammation, an effect that would be worsened by antagonists. nih.gov

However, it is important to distinguish between neutral antagonists and inverse agonists. While antagonists simply block the receptor, inverse agonists can reduce its basal activity. Notably, the CB2 inverse agonist SMM-189 was reported to reduce motor, visual, and emotional deficits in a murine model of mild TBI, suggesting that under certain conditions, suppressing constitutive CB2 receptor activity could be beneficial. frontiersin.org

Table 2: Effects of CB2 Receptor Antagonists in Preclinical Neurodegenerative and CNS Injury Models An interactive data table summarizing the key findings.

| Compound | Model | Effect | Finding |

| AM630 | Parkinson's Disease (Rotenone) | Blocks neuroprotection | Negated the protective effects of a CB2 agonist on dopamine (B1211576) neurons. frontiersin.org |

| SR144528 | Experimental Cerebral Malaria | Neuroprotective | Increased survival rates and reduced blood-brain barrier disruption. nih.govnih.govresearchgate.net |

| AM630 | Traumatic Brain Injury (TBI) | Detrimental | Prevented minocycline-induced neuroprotection and worsened axonal damage when given alone. nih.govoup.com |

| SMM-189 (Inverse Agonist) | Traumatic Brain Injury (TBI) | Neuroprotective | Reduced motor, visual, and emotional deficits by modulating microglial activation. frontiersin.org |

Immunomodulatory Properties in Preclinical Systems

The CB2 receptor is densely expressed on various immune cells, positioning it as a key regulator of the immune response. mdpi.com Antagonism of this receptor has been shown to significantly alter immune functions in preclinical settings.

The activation of CB2 receptors is widely associated with anti-inflammatory and immunosuppressive effects, primarily through the modulation of cytokine and chemokine profiles. mdpi.commdpi.com CB2 agonists typically suppress the production of pro-inflammatory Th1 cytokines such as interferon-gamma (IFNγ), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12), while promoting anti-inflammatory Th2 cytokines like IL-10 and transforming growth factor-beta (TGF-β). nih.govnih.gov

The primary role of CB2 receptor antagonist 1 in this context is to block these immunomodulatory effects. For example, in a cancer immunity model, the CB2 antagonist SR144528 prevented a cannabinoid agonist from inducing a shift from a Th1 to a Th2 cytokine profile. nih.govnih.gov Similarly, in models of neuroinflammation, a CB2 antagonist attenuated the ability of a cannabinoid agonist to reduce LPS-induced increases in pro-inflammatory cytokines. nih.gov These findings establish that this compound can reverse the anti-inflammatory cytokine shift mediated by CB2 receptor activation, thereby preventing the suppression of inflammatory responses.

The CB2 receptor plays a critical role in directing immune cell migration and modulating cellular functions like proliferation and activation. mdpi.com Preclinical studies have shown that CB2 receptor activation can inhibit the migration of various immune cells, including neutrophils and macrophages, to sites of inflammation. nih.govnih.gov Furthermore, CB2 signaling can suppress T-lymphocyte proliferation and inhibit their transendothelial migration. nih.govfrontiersin.org

This compound acts to block these inhibitory functions. For instance, the CB2 antagonist SR144528 was shown to reverse the agonist-induced inhibition of macrophage migration. nih.gov In a model of myocardial injury, a CB2 agonist reduced neutrophil infiltration and inhibited chemotaxis; an antagonist would be expected to block this beneficial anti-inflammatory effect. nih.gov By preventing the CB2-mediated suppression of immune cell trafficking and function, this compound can effectively restore or enhance the migration and activity of these cells. nih.govnih.gov

Table 3: Immunomodulatory Effects of this compound

| Preclinical System | Specific Antagonist Studied | Key Findings for this compound |

|---|---|---|

| Cancer Immunity Model (in vivo) | SR144528 | Blocked the agonist-induced shift from pro-inflammatory (Th1) to anti-inflammatory (Th2) cytokines. nih.govnih.gov |

| Neuroinflammation Model (in vivo) | SR144528 | Attenuated the ability of a CB2 agonist to reduce pro-inflammatory cytokine levels. nih.gov |

| Macrophage Migration Assay (in vitro) | SR144528 | Reversed the inhibitory effect of a CB2 agonist on macrophage migration. nih.gov |

| T-lymphocyte Migration Assay (in vitro) | Unspecified CB2 Antagonists | Expected to block the inhibition of T-cell migration caused by CB2 agonists. nih.gov |

Investigation in Other Preclinical Disease Models

The therapeutic potential of modulating the CB2 receptor has been explored in a variety of other disease models, revealing complex and sometimes contradictory roles for this compound.

Hepatic Fibrosis : In preclinical models of liver fibrosis, the CB2 receptor is understood to have a protective, anti-fibrogenic function. nih.govnih.gov Mice genetically deficient in CB2 receptors exhibit more severe fibrosis. researchgate.net CB2 receptor activation inhibits the proliferation of hepatic myofibroblasts, which are key cells in the fibrotic process. nih.govnih.gov The administration of this compound in these models blocks the beneficial effects of CB2 agonists, suggesting that the antagonist could indirectly promote the progression of liver fibrosis by inhibiting these protective mechanisms. researchgate.net

Cardiovascular Disease : In animal models of cardiovascular injury, particularly myocardial ischemia/reperfusion, the CB2 receptor plays a cardioprotective role. nih.gov Treatment with CB2 agonists has been shown to reduce infarct size, decrease oxidative stress, and limit inflammatory cell infiltration into the damaged heart tissue. nih.govnih.gov Strikingly, the administration of the CB2 antagonist AM630 not only abolished the protective effects of agonists but also increased the infarct size when given alone. nih.govresearchgate.net This indicates that antagonism of the CB2 receptor is detrimental in the context of ischemic cardiac injury, likely by blocking a protective endogenous cannabinoid tone.

Cancer Immunity : The role of the CB2 receptor in cancer is highly complex, with preclinical evidence supporting both pro- and anti-tumorigenic functions depending on the cancer type. In some models, such as lung cancer, CB2 receptor activation on immune cells can suppress the anti-tumor immune response, thereby promoting tumor growth. nih.gov In this scenario, this compound proved beneficial by blocking this immunosuppression and restoring anti-tumor immunity. nih.govnih.gov Conversely, in certain breast and prostate cancer models, CB2 agonists inhibit tumor growth and metastasis. oup.comprojectcbd.org In these studies, the CB2 antagonist SR144528 abrogated these anti-cancer effects, indicating a detrimental role for the antagonist. oup.com Furthermore, some studies in colon cancer models suggest an endogenous anti-tumorigenic role for the CB2 receptor, which would be inhibited by an antagonist. projectcbd.orgmdpi.com This conflicting data underscores that the effect of this compound in cancer immunity is context-dependent.

Table 4: Effects of this compound in Other Disease Models

| Disease Model | Specific Antagonist Studied | Key Findings for this compound |

|---|---|---|

| Hepatic Fibrosis (CCl4-induced) | AM630 | Blocks the anti-fibrogenic effects of CB2 agonists. researchgate.net |

| Myocardial Ischemia/Reperfusion | AM630 | Increased infarct size and blocked the cardioprotective effects of agonists. nih.govresearchgate.net |

| Lung Cancer (Immunity Model) | SR144528 | Blocked agonist-induced immunosuppression, potentially restoring anti-tumor immunity. nih.govnih.gov |

| Breast Cancer (TNBC model) | SR144528 | Abrogated the anti-tumor and anti-metastatic effects of a CB2 agonist. oup.com |

Structure Activity Relationships and Rational Design of Cb2 Receptor Antagonist 1 Analogs

Identification of Key Pharmacophoric Features for Antagonistic Activity

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target. For CB2 receptor antagonists, several pharmacophore models have been developed to guide the design of new compounds. These models are often generated based on the structures of known active antagonists.

A common pharmacophore hypothesis for CB2 antagonists includes a combination of specific features arranged in a precise three-dimensional orientation. One such model, designated AAHHR, consists of:

Two hydrogen bond acceptors (A)

Two hydrophobic groups (H)

One aromatic ring (R) nih.gov

These features interact with specific amino acid residues within the CB2 receptor's binding pocket. The hydrophobic groups and the aromatic ring typically engage with the highly hydrophobic orthosteric binding site of the CB2 receptor, which is a known challenge in computational drug design. The hydrogen bond acceptors can form crucial interactions that stabilize the ligand in an inactive conformation of the receptor, leading to antagonistic activity. The precise distances and angles between these features are critical for effective binding and antagonism. nih.gov

| Pharmacophore Feature | Description | Typical Interacting Residues |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Atoms like oxygen or nitrogen that can accept a hydrogen bond. | Serine, Threonine, Tyrosine |

| Hydrophobic Group (H) | Nonpolar groups, such as alkyl or aryl moieties, that interact with nonpolar pockets. | Valine, Leucine, Isoleucine, Phenylalanine |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system that can engage in π-π stacking or hydrophobic interactions. | Phenylalanine, Tryptophan, Tyrosine |

Synthetic Modifications and Their Impact on Potency and Selectivity

Once a lead compound with antagonistic activity is identified, synthetic chemistry is employed to create analogs with improved properties. SAR studies involve systematically modifying different parts of the molecule and assessing the impact on binding affinity (potency) and selectivity for the CB2 receptor over the CB1 receptor.

Research on 1,8-naphthyridin-2(1H)-one-3-carboxamides, for example, has shown that the functional activity of these compounds is highly dependent on substituents at the C-6 position of the core scaffold. acs.org While unsubstituted or certain alkyl-substituted analogs act as agonists, the introduction of a bromine atom or a p-methoxyphenyl group at this position leads to a dramatic switch in functionality, resulting in compounds that behave as antagonists or inverse agonists. acs.org

Similarly, in other chemical series, modifications to substituent groups can fine-tune potency. For one series of antagonists, it was found that smaller alkyl groups at a specific position (R1) were preferred for high potency. nih.gov

| Compound Series | Modification | Impact on Activity | Potency (IC₅₀) |

|---|---|---|---|

| 1,8-Naphthyridinone Carboxamides acs.org | Unsubstituted at C-6 | Agonist activity | N/A (Agonist EC₅₀ = 28.0 nM) |

| Bromine at C-6 | Switch to antagonist/inverse agonist | 59.6 nM | |

| Arylpyrazole Derivatives nih.gov | Larger R1 substituent | Lower antagonist potency | >10 µM |

| Smaller R1 substituent (e.g., methyl) | Higher antagonist potency | 0.33 µM |

Selectivity is another critical parameter. Modifications that increase interactions with residues unique to the CB2 receptor's binding pocket, or that create steric hindrance with residues present in the CB1 receptor, can significantly enhance CB2 selectivity. For instance, preliminary SAR studies on 3-(indanoyl)indoles showed that modifying the indole alkyl substitutions can improve both the potency and the selectivity profile of this class of compounds. thieme-connect.com

Computational Approaches in Ligand Design

The elucidation of the CB2 receptor's crystal structure has revolutionized the rational design of its ligands, enabling the widespread use of structure-based computational methods. acs.org These approaches accelerate the discovery of novel antagonists by efficiently screening vast chemical spaces and providing insights into ligand-receptor interactions at an atomic level.

Common computational techniques include:

Virtual Screening: This method involves computationally screening massive libraries of compounds (often numbering in the millions) to identify those that are likely to bind to the CB2 receptor. acs.orgresearchgate.net This process can be based on the receptor's structure (structure-based) or on the features of known active ligands (ligand-based). One successful campaign screened nearly 7 million compounds to identify two novel, selective CB2 antagonists. acs.org

Molecular Docking: Docking algorithms predict the preferred orientation of a ligand when bound to the receptor, forming a stable complex. acs.orgproquest.com This helps to visualize key interactions and estimate the strength of the binding, which is often expressed as a docking score. However, due to the highly hydrophobic nature of the CB2 binding site, docking can be challenging and often requires combination with other methods for accurate predictions. acs.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the ligand-receptor complex over time. acs.org This provides a dynamic view of the binding process, revealing how the ligand and receptor adapt to each other and helping to assess the stability of the predicted binding pose. nih.gov

MM-GBSA Binding Energy Calculations: The Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) method is used to calculate the binding free energy of the ligand-receptor complex from MD simulation snapshots. acs.org This provides a more quantitative prediction of binding affinity than docking scores alone.

These computational tools are often used in a multi-step workflow. For instance, a "deep learning–pharmacophore–molecular docking" virtual screening approach was used to screen over one million compounds, leading to the identification of a novel antagonist scaffold with nanomolar affinity. proquest.comdntb.gov.ua

Stereochemical Considerations in CB2 Receptor Antagonist Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design. mhmedical.com Biological targets like enzymes and receptors are chiral environments, meaning they can interact differently with the different stereoisomers (e.g., enantiomers) of a chiral drug. ijpsr.com These differences can manifest as variations in binding affinity, potency, and functional activity. patsnap.com

In the context of CB2 receptor antagonists, the spatial orientation of a ligand's functional groups must be precise to fit correctly into the binding pocket. A change in stereochemistry can lead to a loss of key interactions or introduce steric clashes, dramatically reducing or abolishing activity.

| Compound | Stereoisomer | CB2R Affinity (Kᵢ) | CB1R Affinity (Kᵢ) | Selectivity (CB1/CB2) |

|---|---|---|---|---|

| Compound 6 | (-)-6 (RM365) | 2.1 nM | 827 nM | > 390 |

| (+)-6 | Inactive | N/A | N/A |

Synthetic Methodologies for Research Grade Cb2 Receptor Antagonist 1

Development of Novel Synthetic Routes

The creation of specific CB2 receptor antagonists for research purposes relies on multi-step organic synthesis. While the precise route for every antagonist varies based on its core scaffold, general strategies often involve the construction of complex heterocyclic systems followed by functionalization to optimize affinity and selectivity.

Another approach involves the synthesis of the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold. acs.org The synthesis for these compounds can involve the N1-alkylation of the core naphthyridine structure using an appropriate halogenated reagent in the presence of cesium carbonate. acs.org Further modifications, such as converting ester groups to carboxylic acids through alkaline hydrolysis, allow for the exploration of structure-activity relationships. acs.org These synthetic pathways are designed to be adaptable, enabling the creation of a library of related compounds with varied substituents to probe their interaction with the CB2 receptor. acs.org

Strategies for the Preparation of Radiolabeled Probes for Research

Radiolabeled ligands are indispensable tools for quantifying receptor density and occupancy in tissues and for in vivo imaging techniques like Positron Emission Tomography (PET). The development of a PET radioligand requires a parent molecule with high affinity and selectivity for the target receptor.

A prime example is the development of [¹⁸F]RM365, a PET radioligand derived from the potent and selective indole-2-carboxamide antagonist RM365 (also referred to as (-)-6). acs.orgsemanticscholar.org The parent compound, RM365, was selected due to its high CB2 receptor affinity and significant selectivity over the CB1 receptor. acs.orgsemanticscholar.org The synthesis of such radiotracers involves introducing a positron-emitting isotope, such as Fluorine-18, into the molecule's structure in the final synthetic step.

The binding affinities of parent compounds are critical for their potential as radioligands. These are typically determined in competitive binding assays using a known radioligand, such as [³H]WIN 55,212-2, on cells expressing the human CB2 receptor. semanticscholar.org The data gathered helps researchers select the most promising candidates for radiolabeling.

| Compound | CB2R Ki (nM) | CB1R Ki (nM) | Selectivity (CB1/CB2) | Source |

|---|---|---|---|---|

| SR 144528 | 0.6 | 400 | ~667 | druglibrary.net |

| RM365 ((-)-6) | 2.1 | 827 | ~394 | acs.orgsemanticscholar.org |

Synthesis of Chemical Probes for Receptor Characterization

Beyond radiolabeling, other chemical probes, such as fluorescent ligands and photoaffinity labels, are synthesized to characterize receptor behavior at the cellular level. These probes provide powerful tools for live-cell imaging, flow cytometry, and mapping ligand-binding pockets. thieme-connect.comunito.it

Fluorescent Probes: The synthesis of a fluorescent probe involves covalently attaching a fluorophore (a fluorescent chemical compound) to a high-affinity CB2 receptor ligand. thieme-connect.com The design process is critical to ensure that the addition of the bulky fluorophore does not significantly compromise the ligand's binding affinity or selectivity. nih.gov A common strategy is to introduce a linker arm between the antagonist scaffold and the fluorophore. thieme-connect.com

For example, a selective fluorescent probe was developed based on the 5-fluoropyridin-2-yl-benzyl-imidazolidine-2,4-dione scaffold. thieme-connect.com Various linkers (e.g., alkyl spacers) and fluorophores (e.g., Cy5) were synthesized and attached to the core ligand. thieme-connect.com The resulting probes were then pharmacologically characterized, with one potent probe demonstrating a pKi of 6.2 and functioning as an inverse agonist. thieme-connect.com Such probes can be used in flow cytometry-based competition assays, offering a non-radioactive method to determine the binding affinity of unlabeled test compounds. unito.it

Photoaffinity Probes: Another class of chemical probes includes photoaffinity labels. These are synthesized by incorporating a photoreactive moiety, such as a diazirine or an azide, into the antagonist's structure. ethz.ch Upon irradiation with a specific wavelength of light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues within the receptor's binding site. ethz.ch This technique is invaluable for irreversibly labeling the receptor, which aids in identifying the specific amino acids involved in ligand binding.

| Probe Type | Core Scaffold | Attached Group | Binding Affinity (hCB2R) | Application | Source |

|---|---|---|---|---|---|

| Fluorescent | 5-fluoropyridin-2-yl-benzyl-imidazolidine-2,4-dione | Cy5 Fluorophore | pKi = 6.2 | Target validation, Cellular imaging | thieme-connect.com |

| Fluorescent | Isatin acylhydrazone | NBD Fluorophore | Ki = 387 nM | Cellular imaging | unito.it |

| Photoaffinity | General Antagonist | Diazirine/Azide | Variable | Binding site mapping | ethz.ch |

Future Directions and Unexplored Avenues in Cb2 Receptor Antagonist Research

Elucidation of Novel Signaling Pathways and Mechanisms

The classical mechanism of action for CB2 antagonists involves competitive inhibition at the orthosteric binding site, which prevents endogenous cannabinoids or other agonists from activating the receptor. patsnap.com This blockade effectively acts as a molecular "off-switch," preventing the canonical Gαi/o-dependent signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.commdpi.com However, research is increasingly focused on signaling pathways beyond this primary mechanism.

Future research aims to clarify how CB2 antagonists modulate non-canonical signaling pathways that are also engaged by the CB2 receptor. These include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways. mdpi.com The activation of these pathways can influence a variety of cellular processes, and understanding how antagonists affect them is crucial. mdpi.com For instance, some CB2 antagonists may exhibit "biased antagonism," a phenomenon where they selectively block certain signaling pathways while leaving others unaffected or even potentiating them. This functional selectivity could be harnessed to develop drugs with more specific effects and fewer off-target actions. frontiersin.org

Furthermore, the concept of inverse agonism is a key area of investigation. Unlike neutral antagonists that simply block agonist activity, inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal or constitutive activity. The compound SR144528, one of the first selective CB2 antagonists, also displays inverse agonist properties. cannakeys.comnih.gov The differential effects of neutral antagonists versus inverse agonists on novel signaling pathways and their physiological consequences represent a significant and underexplored avenue of research.

Investigation in Emerging Preclinical Disease Models

While the role of CB2 receptors in inflammation and pain is well-documented, the application of CB2 antagonists in other disease models is an emerging area of intense interest. The inducible nature of CB2 receptors, which are often upregulated in pathological conditions, makes them an attractive target for therapeutic intervention. mdpi.comnih.gov

Neurodegenerative diseases are a particularly promising frontier. frontiersin.org In preclinical models of Parkinson's disease, Alzheimer's disease, and Huntington's disease, the expression of CB2 receptors is significantly increased in glial cells, suggesting a role in neuroinflammation. nih.govmichaeljfox.org Studies are underway to determine if pharmacological blockade of these receptors with antagonists can modulate glial activity and influence disease progression. michaeljfox.org For example, research in Alzheimer's models has shown that CB2 receptors are expressed in microglia associated with amyloid plaques, positioning CB2 antagonists as potential modulators of the neuroinflammatory response to amyloid pathology. frontiersin.org

Other emerging areas include:

Oncology: The CB2 receptor has been identified as a potential target in certain cancers, and antagonists could serve as potential therapeutic agents. nih.gov

Liver and Kidney Disease: Inhibition of the CB2 receptor has been shown to improve renal fibrosis in some models, highlighting a potential therapeutic application. nih.gov

Cerebral Malaria: Preliminary preclinical studies using the CB2 antagonist SR144528 in a murine model of cerebral malaria showed a partial recovery of symptoms and a modest increase in survival, suggesting that CB2 receptor blockade might modulate some aspects of the disease course. researchgate.net

| Emerging Disease Area | Preclinical Model Focus | Potential Role of CB2 Antagonism |

|---|---|---|

| Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's) | Modulation of neuroinflammation and glial cell activation. nih.govmichaeljfox.org | Investigating the impact on disease progression by altering glial influence on neuronal survival. frontiersin.orgmichaeljfox.org |

| Oncology | Treatment of specific genetic cancers where CB2 is a potential target. nih.gov | Directly targeting cancer cells or modulating the tumor microenvironment. |

| Fibrotic Diseases | Models of renal and liver fibrosis. nih.gov | Reducing the progression of fibrosis by inhibiting CB2-mediated pathways. |

| Cerebral Malaria | Murine models of parasitic infection (P. berghei ANKA). researchgate.net | Modulating the host immune and neurological response to infection. researchgate.net |

Development of Advanced Pharmacological Tools (e.g., optogenetic tools, novel biased antagonists)

Progress in understanding the multifaceted roles of the CB2 receptor is intrinsically linked to the development of more sophisticated pharmacological tools. While traditional agonists and antagonists have been invaluable, the next generation of research will likely rely on tools that offer greater precision and control.

Biased Antagonists: The concept of biased signaling, where a ligand preferentially activates one of several downstream signaling pathways, is a major focus in G-protein-coupled receptor (GPCR) pharmacology. frontiersin.org The development of biased antagonists for the CB2 receptor would be a significant leap forward. Such compounds could selectively block deleterious signaling cascades while sparing beneficial ones, offering a more refined therapeutic approach. frontiersin.orgfrontiersin.org This would allow researchers to dissect the specific contributions of different signaling pathways to various physiological and pathological processes.

Allosteric Modulators: In addition to orthosteric ligands that bind to the primary agonist site, allosteric modulators that bind to a distinct site on the receptor are gaining attention. Negative allosteric modulators (NAMs) can act as a form of antagonist by reducing the affinity or efficacy of orthosteric agonists. These tools can provide a more subtle and potentially more selective way to modulate receptor function. frontiersin.org

Optogenetic Tools: Optogenetics, which uses light to control the activity of genetically modified cells, represents a cutting-edge approach for studying receptor function with high temporal and spatial precision. harvard.edu While the development of optogenetic tools specifically for the CB2 receptor is still in its nascent stages, their potential is enormous. An optogenetically controlled CB2 antagonist could allow researchers to "switch off" receptor activity in specific cell types or brain regions at precise moments, providing unparalleled insight into the receptor's dynamic role in complex biological systems. harvard.edu

Interplay with the Endocannabinoid Tone and Other Endogenous Systems

The effects of a CB2 receptor antagonist cannot be viewed in isolation. They occur within the complex milieu of the endocannabinoid system (ECS) and interact with other endogenous signaling pathways. The "endocannabinoid tone" refers to the dynamic balance of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their metabolic enzymes, and the expression levels of cannabinoid receptors. nih.gov

Administering a CB2 antagonist alters this tone. By blocking one of the primary targets for AEA and 2-AG, an antagonist may lead to a compensatory increase in the levels of these endocannabinoids or cause them to exert greater effects at other targets, such as the CB1 receptor or TRPV1 channels. mdpi.comnih.gov For example, since 2-AG is a full agonist at both CB1 and CB2 receptors, blocking the CB2 receptor could divert this endocannabinoid to act more prominently on CB1 receptors. nih.gov This interplay is critical, as studies have shown that the effects of CB1 receptor antagonists can be reversed by CB2 receptor antagonists, suggesting a functional opposition and reciprocal interaction between the two receptors. nih.gov

Furthermore, there is evidence of crosstalk between the ECS and other systems. For instance, CB2 antagonists like AM630 have been shown to modulate the effects of isoprenaline at β-adrenergic receptors in cardiac tissue, suggesting a direct or indirect interaction with the adrenergic system. umb.edu.pl Understanding these interactions is a key future direction, as it will be crucial for predicting the net effect of CB2 antagonists in a complex physiological system and for identifying potential polypharmacological opportunities or side effects.

Q & A

Q. What experimental methods are standard for evaluating CB2 receptor antagonism in vitro?

To assess CB2 antagonist activity, researchers employ:

- Radioligand displacement assays : Using ligands like [³H]CP55940 or [³H]R-(+)-WIN55212 to measure competitive binding in transfected CHO-hCB2 cell membranes. Saturation binding parameters (Bmax, Kd) and antagonist Ki values are calculated .

- [³⁵S]GTPγS binding : Quantifies antagonist effects on agonist-induced G-protein activation. Apparent KB values are derived from Schild analysis .

- Tissue-based functional assays : Mouse vas deferens preparations evaluate inhibition of electrically stimulated contractions, with IC50 and KB values reflecting potency .

Q. How is the selectivity of a CB2 antagonist determined against CB1 receptors?

Selectivity is assessed using:

- Comparative binding assays : Parallel radioligand displacement in CB1- and CB2-transfected cells. For example, THCV shows Ki values of 75.4 nM (CB1) vs. 62.8 nM (CB2) in brain and CHO-hCB2 membranes .

- Functional antagonism in tissue models : CB1-selective antagonists (e.g., SR141716A) or CB2-selective antagonists (e.g., AM630) are used to isolate receptor-specific effects .

Q. What pharmacological parameters are critical for characterizing CB2 antagonists?

Key parameters include:

- Ki : Inhibition constant from radioligand displacement.

- IC50 : Concentration inhibiting 50% of agonist response.

- KB : Functional antagonism potency derived from Schild analysis (e.g., THCV’s KB = 1.5 nM against R-(+)-WIN55212 in mouse vas deferens) .

- Emax : Maximum effect magnitude, unaffected in competitive antagonism .

Advanced Research Questions

Q. How can tissue-specific differences in antagonist efficacy be reconciled?

Discrepancies arise from factors like:

- Receptor density : Higher CB2 Bmax in CHO-hCB2 cells (72,570 fmol/mg) vs. brain membranes (2,336 fmol/mg) alters ligand accessibility .

- Signal transduction pathways : THCV’s inhibition of ATP/norepinephrine release in mouse vas deferens involves presynaptic CB1-independent mechanisms, complicating direct comparisons with cell-based assays .

Q. What strategies resolve potency discrepancies between binding and functional assays?

- Buffer optimization : GTPγS binding assays require Mg²⁺ and GDP to stabilize receptor-G-protein coupling, which can influence antagonist affinity .

- Tissue/cell model validation : Confirm receptor expression levels (e.g., qPCR) and use selective antagonists (e.g., AM630 for CB2) to isolate target effects .

Q. How do CB2 receptor crystal structures inform antagonist design?

The CB2-AM10257 co-crystal structure (2.8 Å resolution) reveals a binding pose distinct from CB1, enabling rational design of selective antagonists. Key interactions (e.g., hydrophobic pockets, hydrogen bonds) guide modifications to enhance potency and reduce off-target effects .

Q. What methodological considerations are critical for in vivo validation of CB2 antagonists?

- Dose optimization : Use pharmacokinetic profiling to ensure target engagement (e.g., AM630 at 25 μg intraplantar blocks peripheral CB2 effects) .

- Behavioral/functional endpoints : Assess antihyperalgesic effects in pain models or neuroprotection in neurodegenerative assays, with CB2-selective antagonists as controls .

Q. How does radioligand choice impact binding affinity assessments?

Q. How can competitive vs. non-competitive antagonism be differentiated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.